The compound can be synthesized through various chemical pathways, typically involving the reaction of cyclopentylamine with 4-methoxybenzoic acid derivatives. The synthesis often requires the use of activating agents such as N,N-diisopropylethylamine and coupling agents like HATU (1-Hydroxy-7-azabenzotriazole) to facilitate the formation of the amide bond .
N-cyclopentyl-4-methoxybenzamide belongs to the class of organic compounds known as amides, specifically aromatic amides, which are characterized by the presence of an amide functional group attached to an aromatic ring. This compound may also be classified under pharmaceutical intermediates due to its relevance in drug development processes.
The synthesis of N-cyclopentyl-4-methoxybenzamide typically involves the following steps:
The reaction conditions, including temperature and reaction time, are critical for optimizing yield and purity. Typical conditions might involve stirring at room temperature or elevated temperatures for several hours, followed by extraction and purification steps .
N-cyclopentyl-4-methoxybenzamide has a complex molecular structure that includes:
The molecular formula for N-cyclopentyl-4-methoxybenzamide is , and its molecular weight is approximately 205.25 g/mol. The compound exhibits specific bond lengths and angles consistent with typical amide structures, contributing to its stability and reactivity .
N-cyclopentyl-4-methoxybenzamide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-cyclopentyl-4-methoxybenzamide involves its interaction with specific biological targets, potentially including enzymes or receptors implicated in various cellular processes. For instance, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects.
Research indicates that this compound may bind to active sites on target proteins, altering their function through competitive inhibition or allosteric modulation. Its methoxy group plays a crucial role in enhancing binding affinity by occupying hydrophobic pockets within enzyme active sites .
Relevant data includes melting point ranges observed during synthesis, which can indicate purity levels and structural integrity .
N-cyclopentyl-4-methoxybenzamide has significant applications in various fields:
Fragment-based drug discovery (FBDD) employs small molecular fragments (<300 Da) adhering to the "rule of three" (molecular weight ≤300, ≤3 H-bond donors/acceptors, logP ≤3) to target protein binding sites with high efficiency [1] [7]. In targeting the ATAD2 bromodomain—an oncogenic epigenetic regulator overexpressed in triple-negative breast cancer (TNBC)—researchers screened a fragment library (100-250 Da) using in silico LibDocking and CDOCKER protocols. This identified theophylline (TS-2, IC₅₀ = 324 μM) as a hit binding atypically to the ZA loop region of ATAD2, forming hydrogen bonds with Arg1007 and Pro1012 [1]. X-ray crystallography confirmed this non-classical binding mode, distinct from classical acetyl-lysine mimetics that engage Asn1064. The fragment’s low affinity but high ligand efficiency (LE = 0.32 kcal/mol per heavy atom) made it a viable starting point for optimization [1] [7].
| Parameter | Value | Method |
|---|---|---|
| Fragment Library MW | 100–250 Da | In silico Pre-filter |
| Primary Screening | Top 100 hits | LibDocking |
| Affinity Assessment | TR-FRET Assay | Biochemical Validation |
| Hit Fragment | Theophylline (TS-2) | IC₅₀ = 324 µM |
| Ligand Efficiency | 0.32 kcal/mol/HA | Calculated from IC₅₀ |
Scaffold growth from theophylline involved structure-guided elongation into ATAD2’s conserved asparagine pocket. Initial benzamide derivatives (e.g., 15i, IC₅₀ = 11.32 μM) showed modest activity, but replacing rigid secondary amides with flexible primary amides significantly improved potency. Incorporating N-cyclopentylamide yielded 19d (IC₅₀ = 5.13 μM), while adding a para-methoxy group to the benzamide ring produced 19f (N-cyclopentyl-4-methoxybenzamide derivative, IC₅₀ = 0.27 μM)—a 19-fold enhancement [1]. Key structure-activity relationship (SAR) insights include:
| Compound | R Group | ATAD2 IC₅₀ (μM) | BT-549 IC₅₀ (μM) |
|---|---|---|---|
| 19d | N-Cyclopentyl | 5.13 | >20 |
| 19e | N-(1-Methylcyclopentyl) | 1.78 | 12.7 |
| 19f | N-Cyclopentyl-4-methoxy | 0.27 | 5.43 |
| BAY-850* | Reference Inhibitor | 0.032 | 2.91 |
19f exhibits a dual binding mechanism, engaging both classical and atypical regions of the ATAD2 bromodomain [1]:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: